Succinimidyl-2-(bromoacetamido)acetate

Description

Significance of Covalent Linkers in Contemporary Chemical Biology and Material Science Research

Covalent linkers, or crosslinkers, are molecules that can chemically join two or more molecules with a covalent bond. bicbiotech.com In chemical biology and material science, these linkers are indispensable for creating stable and well-defined molecular architectures. scbt.com They are fundamental in constructing complex biomolecular assemblies, such as antibody-drug conjugates (ADCs), and for immobilizing biomolecules onto surfaces for applications like biosensors and diagnostic assays. scbt.comsemanticscholar.orgnih.govnjbio.com The ability to form robust, irreversible connections allows researchers to study molecular interactions, probe biological functions, and engineer novel materials with enhanced functionalities. scbt.com

Overview of Heterobifunctional Reagents for Biomolecule Functionalization

Crosslinkers can be classified as homobifunctional, possessing two identical reactive groups, or heterobifunctional, which have two different reactive groups. thermofisher.com Heterobifunctional crosslinkers are particularly advantageous as they allow for controlled, two-step conjugation reactions. proteochem.comcovachem.com This sequential approach minimizes undesirable self-conjugation or polymerization, which can be a significant issue with homobifunctional reagents. thermofisher.com These reagents typically feature reactive ends that target specific functional groups on biomolecules, such as primary amines (e.g., on lysine (B10760008) residues) and sulfhydryls (e.g., on cysteine residues). covachem.comtaylorfrancis.com This dual selectivity makes them powerful tools for creating precisely defined conjugates between different types of molecules. scbt.comtaylorfrancis.com

Positioning of Succinimidyl-2-(bromoacetamido)acetate within the Landscape of Research Tools

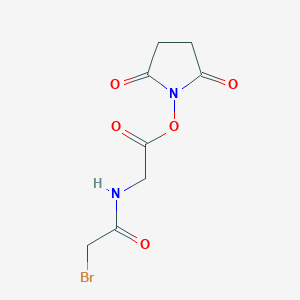

Succinimidyl-2-(bromoacetamido)acetate is a heterobifunctional crosslinker designed for the specific and sequential conjugation of biomolecules. It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetamido group. The NHS ester targets primary amines, while the bromoacetamido group reacts with sulfhydryls. This positions the compound as a valuable reagent for applications requiring the precise linkage of a molecule with an available amine to another with a free sulfhydryl group. Its structure allows for a controlled, stepwise conjugation process, making it a refined tool in the broader landscape of bioconjugation chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-bromoacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHJJIGNLVTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514065 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93801-73-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Succinimidyl 2 Bromoacetamido Acetate Reactivity in Research Applications

Elucidation of N-Hydroxysuccinimide (NHS) Ester Acylation with Primary Amine Moieties

The N-Hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues. nih.govnih.gov This reaction is fundamental to many bioconjugation strategies due to its efficiency and the stability of the resulting bond.

Formation of Stable Amide Bonds in Bioconjugation Processes

The reaction between the NHS ester of Succinimidyl-2-(bromoacetamido)acetate and a primary amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond. nih.gov This amide linkage is exceptionally robust under physiological conditions, making it an ideal covalent bond for permanently linking molecules in research applications. nih.gov

Influence of Reaction Conditions on Amine Selectivity in Research Models

In a practical research model, the bromoacetylation of Immunoglobulin G (IgG) was achieved by reacting the antibody with NHS-bromoacetate in a solution of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at room temperature for two hours. acs.org This initial step leverages the reactivity of the NHS ester to introduce the bromoacetyl group onto the antibody in preparation for a subsequent conjugation step.

| Reaction Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis). nih.gov |

| Buffer | Non-amine containing (e.g., PBS, Borate) | Avoids competition for the NHS ester. |

| Solvent for stock | Anhydrous DMF or DMSO | Ensures stability of the moisture-sensitive NHS ester. |

| Temperature | Room Temperature or 4°C | Lower temperatures can help to minimize hydrolysis of the NHS ester. nih.gov |

Detailed Mechanism of Bromoacetyl Group Reactivity with Sulfhydryl (Thiol) Moieties

The second reactive handle of Succinimidyl-2-(bromoacetamido)acetate is the bromoacetyl group, which exhibits high reactivity towards sulfhydryl (thiol) groups, most notably those found in cysteine residues of proteins and peptides.

Nucleophilic Substitution Leading to Stable Thioether Linkages

The reaction between the bromoacetyl group and a sulfhydryl group proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the deprotonated thiol (thiolate anion) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted reaction results in the displacement of the bromide ion and the formation of a highly stable and irreversible thioether bond. google.com This robust linkage is a key feature in many bioconjugation applications where permanent attachment is desired.

Factors Governing Sulfhydryl Specificity and Efficiency in Research

The specificity of the bromoacetyl group for sulfhydryl moieties is also influenced by pH. The reaction is most efficient at a pH above 7.5, where the thiol group is predominantly in its more nucleophilic thiolate form (S-). nih.gov However, at a significantly higher pH, there is a risk of side reactions with other nucleophilic amino acid side chains, such as the imidazole (B134444) group of histidine. Therefore, careful control of the pH is necessary to ensure the specific and efficient alkylation of cysteine residues.

Research by Bernatowicz and Matsueda in 1986 demonstrated the practical application of this chemistry. They used N-succinimidyl bromoacetate (B1195939) to conjugate cysteine-containing peptides to carrier proteins like bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH). The extent of peptide conjugation was determined by amino acid analysis following acid hydrolysis, which liberated S-carboxymethylcysteine, a stable marker of the thioether linkage. Their findings indicated that the efficiency of peptide incorporation ranged from 22% to 37%. acs.org

| Factor | Influence on Sulfhydryl Specificity and Efficiency |

| pH | Optimal above 7.5 to favor the more nucleophilic thiolate anion. nih.gov |

| Presence of Reducing Agents | Can cleave existing disulfide bonds, making more sulfhydryl groups available for reaction. |

| Steric Hindrance | The accessibility of the cysteine residue within the protein structure can affect reaction efficiency. |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. |

Synergistic Bifunctional Reaction Strategy in Complex Biomolecular Systems

The true power of Succinimidyl-2-(bromoacetamido)acetate lies in its heterobifunctional nature, which allows for a synergistic, two-step conjugation strategy. This is particularly valuable in the creation of complex biomolecular constructs, such as peptide-protein immunogens or antibody-drug conjugates.

The general strategy involves two sequential steps:

Amine Acylation: The NHS ester end of the crosslinker is first reacted with a protein or other molecule rich in primary amines. This reaction is typically carried out under conditions that favor amine selectivity (pH 7.2-8.5). After this initial reaction, any unreacted crosslinker is removed.

Sulfhydryl Alkylation: The bromoacetyl-modified molecule is then introduced to a second molecule containing a free sulfhydryl group (e.g., a cysteine-terminated peptide). The reaction is then adjusted to a pH that favors the alkylation of the thiol (pH > 7.5), leading to the formation of the final, stable conjugate.

A study from 2023 provides a contemporary example of this strategy, where IgG was first bromoacetylated using NHS-bromoacetate. acs.org This bromoacetylated IgG was then purified and subsequently reacted with a cysteine-containing peptoid to form a stable IgG-peptoid conjugate. acs.org This sequential approach ensures a controlled and specific linkage between the two distinct molecular entities.

This strategic, stepwise approach minimizes the formation of undesirable homodimers and allows for the precise construction of well-defined bioconjugates for a wide array of research applications, from immunoassays to targeted drug delivery systems.

Minimization of Hydrolysis and Unwanted Side Reactions

A primary challenge in the use of Succinimidyl-2-(bromoacetamido)acetate, particularly in aqueous environments required for most biological applications, is the management of competing, non-productive reactions. The two reactive ends of the molecule, the NHS ester and the bromoacetyl group, have distinct vulnerabilities to side reactions that must be carefully controlled, primarily through the manipulation of pH.

The most significant side reaction for the N-hydroxysuccinimide ester is hydrolysis. thermofisher.comnih.gov In aqueous solution, the ester is susceptible to attack by water, which cleaves the ester bond and renders that end of the crosslinker inert. This reaction is in direct competition with the desired aminolysis reaction (the reaction with a primary amine). glenresearch.com The rates of both aminolysis and hydrolysis are pH-dependent. The reaction with amines is most efficient in the pH range of 7.2 to 9.0, as the amine must be deprotonated to act as an effective nucleophile. thermofisher.comthermofisher.com However, the rate of hydrolysis increases dramatically with increasing pH. thermofisher.comnih.gov For instance, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9. thermofisher.com Therefore, to minimize hydrolysis while still achieving efficient amine conjugation, reactions are typically performed at the lower end of the functional range (pH 7.2-8.0), often at reduced temperatures (e.g., 4°C) to further slow the rate of hydrolysis. thermofisher.com

The bromoacetyl group is primarily reactive toward sulfhydryl (thiol) groups, forming a stable thioether bond. thermofisher.com This reaction is also pH-dependent, proceeding most efficiently at a pH above 7.5, with optimal conditions often cited between pH 8.3 and 9.0. thermofisher.comacs.org A key advantage of the bromoacetyl group is its high chemoselectivity. acs.orgnih.gov Even at a pH of 9.0, where it reacts readily with thiols, it shows minimal reactivity toward other nucleophilic groups commonly found in proteins, such as the amino groups of lysine or the imidazole group of histidine. acs.orgresearchgate.net While reactions with histidine are possible, they typically require prolonged incubation periods. thermofisher.com Consequently, unwanted side reactions involving the bromoacetyl moiety are less of a concern than the hydrolysis of the NHS ester. Control is achieved by ensuring the reaction is performed within the appropriate pH window and, if necessary, by quenching any unreacted bromoacetyl groups with a small molecule thiol like 2-mercaptoethanol (B42355) after the desired reaction is complete.

Table 1: pH Influence on Succinimidyl-2-(bromoacetamido)acetate Reactions This interactive table summarizes the pH-dependent reactivity and side reactions of the NHS ester and bromoacetyl functional groups.

| Functional Group | Target Moiety | Optimal pH Range for Conjugation | Primary Competing Reaction | Conditions Favoring Side Reaction |

|---|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | 7.2 - 8.5 thermofisher.comthermofisher.com | Hydrolysis | pH > 8.5 thermofisher.comnih.gov |

| Bromoacetyl | Sulfhydryl (-SH) | 7.5 - 9.0 thermofisher.comacs.org | Reaction with other nucleophiles (e.g., Histidine) | High excess of reagent; prolonged reaction times thermofisher.com |

Control over Intermolecular versus Intramolecular Conjugation

The heterobifunctional nature of Succinimidyl-2-(bromoacetamido)acetate is particularly valuable for creating either intramolecular crosslinks (e.g., peptide cyclization) or intermolecular conjugates (e.g., linking two different proteins). nih.govaatbio.com The ability to direct the reaction toward one of these outcomes over the other is fundamentally controlled by managing the effective concentration of the reacting species during the second step of the conjugation sequence. nih.govyoutube.com

The process is inherently a two-step reaction. gbiosciences.com First, the more reactive NHS ester is typically reacted with a biomolecule containing a primary amine. This reaction is carried out under conditions that favor aminolysis over hydrolysis. After this initial reaction, the now-modified biomolecule, which bears a pendant bromoacetyl group, can be purified to remove excess crosslinker.

The second step determines the final architecture.

Intramolecular Conjugation: To favor the formation of an internal loop or cycle within a single molecule (which must contain both a primary amine and a sulfhydryl group), the reaction is performed under high-dilution conditions. By significantly lowering the concentration of the bromoacetyl-modified molecule, the probability of one end of a molecule finding the other end of the same molecule is much higher than the probability of it finding another molecule. This principle is widely used for peptide stapling or cyclization. nih.gov

Intermolecular Conjugation: Conversely, to promote the linking of two separate molecules (one modified with the crosslinker, the other containing a free sulfhydryl), the reaction is carried out at high concentrations of the reactants. thermofisher.comresearchgate.net At higher concentrations, the likelihood of a bromoacetyl-functionalized molecule colliding with and reacting with a second, separate sulfhydryl-containing molecule is greatly increased, leading to the formation of a dimer or larger conjugate.

This concentration-dependent control allows researchers to use the same reagent to achieve fundamentally different molecular constructs, highlighting the versatility of heterobifunctional crosslinking strategies. gbiosciences.com

Table 2: Controlling Conjugation Outcome with Succinimidyl-2-(bromoacetamido)acetate This interactive table outlines the reaction conditions that favor either intermolecular or intramolecular crosslinking.

| Desired Outcome | Definition | Key Controlling Factor | Typical Reaction Condition | Resulting Product |

|---|---|---|---|---|

| Intermolecular Conjugation | Linking two or more separate molecules. | High Reactant Concentration | High concentration of reacting species. thermofisher.comresearchgate.net | Dimer, Trimer, or Polymer; Protein-Protein Conjugates. |

| Intramolecular Conjugation | Forming a crosslink within a single molecule. | Low Reactant Concentration | High-dilution conditions. | Cyclic Peptide/Protein; Internally-stapled molecule. nih.gov |

Advanced Methodologies for Biomolecule Functionalization Utilizing Succinimidyl 2 Bromoacetamido Acetate

Strategic Approaches for Site-Selective Protein Modification

Site-selective modification of proteins is crucial for preserving their function and creating homogeneous conjugates. The orthogonal reactivity of Succinimidyl-2-(bromoacetamido)acetate provides a powerful tool for achieving this precision.

Amino Terminus and Lysine (B10760008) Residue Derivatization

The N-hydroxysuccinimide (NHS) ester component of the cross-linker is highly reactive toward nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues and the α-amino group of a protein's N-terminus. glenresearch.combiotium.comthermofisher.com The reaction, typically conducted in buffers with a pH range of 7.2 to 8.5, involves the nucleophilic attack of the unprotonated amine on the ester's carbonyl carbon. thermofisher.combiotium.com This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com

This initial step effectively "activates" the protein, attaching the bromoacetyl moiety to accessible amine locations. While numerous lysine residues are often present on a protein's surface, the stoichiometry of the reaction can be controlled to limit the number of attached linkers. biotium.comyoutube.com However, this method generally results in a heterogeneous population of activated proteins, as the reactivity of individual lysine residues can vary based on their local microenvironment and accessibility.

Cysteine Residue Alkylation and Thiol-Based Conjugation

The bromoacetyl group is an α-haloacetyl function that serves as a potent and selective alkylating agent for sulfhydryl (thiol) groups, most notably found in the side chain of cysteine residues. acs.org The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the thiolate anion (the deprotonated form of the thiol) attacks the carbon atom bearing the bromine, displacing it and forming a highly stable thioether bond.

The chemoselectivity of this reaction is a significant advantage. The reactivity of the bromoacetyl group with thiols is markedly higher than with other nucleophilic amino acid side chains, such as amines or the imidazole (B134444) group of histidine, particularly when the pH is carefully controlled. acs.orgnih.gov Studies comparing the reactivity of bromoacetyl and maleimide (B117702) functions have shown that kinetic discrimination can be achieved by adjusting the pH. acs.orgnih.govresearchgate.net The bromoacetyl group reacts efficiently with thiols at a higher pH (e.g., pH 8.0-9.0), a range where the thiol group is more likely to be in its more nucleophilic thiolate form. acs.orgacs.orgnih.gov

| Functional Group | Target Residue | Optimal Reaction pH | Comments |

|---|---|---|---|

| Bromoacetyl | Cysteine (Thiol) | 8.0 - 9.0 | Reaction rate increases with pH as the thiol group deprotonates to the more nucleophilic thiolate. acs.orgacs.orgnih.gov |

| Bromoacetyl | Lysine (Amine) | > 9.0 | Minimal reactivity at pH values optimal for thiol conjugation, ensuring high chemoselectivity. acs.orgnih.gov |

| Bromoacetyl | Histidine (Imidazole) | > 9.0 | Negligible reactivity under typical thiol alkylation conditions. acs.orgnih.gov |

Multi-Step Activation Protocols for Targeted Protein Conjugates

The heterobifunctional nature of Succinimidyl-2-(bromoacetamido)acetate is ideally suited for multi-step protocols designed to create precisely defined protein conjugates, such as those used in ADCs or for attaching peptides to carrier proteins. nih.govnih.govnih.gov A typical two-step process is as follows:

Protein Activation: A target protein, such as a monoclonal antibody, is first reacted with Succinimidyl-2-(bromoacetamido)acetate. The NHS ester selectively acylates surface-exposed lysine residues and the N-terminus, covalently attaching the linker and presenting its bromoacetyl group for the next step. nih.govmdpi.com Excess, unreacted linker is then removed, often through size-exclusion chromatography or dialysis.

Thiol-Molecule Conjugation: The bromoacetyl-activated protein is then incubated with a second molecule that contains a free thiol group. This could be a cysteine-containing peptide, a small molecule drug engineered with a thiol handle, or another protein with an available cysteine. nih.govnih.gov The bromoacetyl groups on the activated protein react specifically with the thiol, forming the final, stable conjugate linked by a thioether bond.

This stepwise approach prevents self-polymerization of the protein and allows for the controlled assembly of complex biomolecular structures. nih.gov

Controlled Conjugation Ratios in Peptide and Protein Labeling

Achieving a desired and reproducible conjugation ratio—the average number of molecules attached to each protein—is critical for the efficacy and characterization of bioconjugates. nih.govnih.gov In the context of ADCs, this is referred to as the drug-to-antibody ratio (DAR), a key quality attribute that influences both potency and safety. nih.govnuvisan.com

Optimization of Reagent Stoichiometry and Reaction Parameters

Controlling the extent of labeling is a multi-parameter optimization problem. Several factors must be carefully managed to achieve a predictable conjugation ratio. nih.govnih.gov

Reagent Stoichiometry: The molar coupling ratio, defined as the moles of the cross-linking reagent per mole of protein, is a primary determinant of the final conjugation level. biotium.commoleculardevices.com A higher ratio generally leads to a higher degree of labeling. For a given protein, a series of reactions with varying molar coupling ratios (e.g., 10:1 to 40:1) is often performed to establish the optimal conditions for achieving the desired outcome. moleculardevices.com

Reaction Parameters: Other critical parameters include pH, temperature, protein concentration, and reaction time. acs.orgnih.gov The pH affects the reactivity of both the NHS ester and the target amine groups; higher pH increases the rate of NHS ester hydrolysis, which is a competing reaction that can lower labeling efficiency. thermofisher.comacs.org Protein concentration also plays a role, as lower protein concentrations may require a higher molar coupling ratio or longer incubation times to achieve the same degree of labeling. nih.govmoleculardevices.com

| Parameter | Effect on Conjugation | Considerations |

|---|---|---|

| Molar Ratio (Reagent:Protein) | Directly influences the degree of labeling. Higher ratios lead to more conjugation. | Must be empirically optimized for each protein to achieve the target ratio. nih.govmoleculardevices.com |

| pH | Affects both amine reactivity and NHS ester stability. Optimal range is typically 7.2-8.5 for the amine reaction. | Higher pH increases the rate of competing hydrolysis, reducing efficiency. thermofisher.com Buffers must be non-nucleophilic (e.g., phosphate, borate). thermofisher.combiotium.com |

| Protein Concentration | Higher concentrations generally lead to higher labeling efficiency. | Low protein concentrations may require adjusted molar ratios or longer reaction times. nih.govmoleculardevices.com |

| Temperature & Time | Reactions are often run for 1-2 hours at room temperature or 4°C. | Longer times can compensate for lower concentrations but may also increase hydrolysis or side reactions. biotium.commoleculardevices.com |

By systematically evaluating these parameters, researchers can develop robust protocols that yield bioconjugates with consistent and predictable conjugation ratios. nih.govmdpi.comnih.gov

Analytical Techniques for Assessing Conjugation Efficiency in Research Constructs

A suite of advanced analytical techniques is essential for characterizing the resulting bioconjugates and verifying the success of the conjugation strategy. nih.govresearchgate.netyoutube.com These methods provide critical information on the average conjugation ratio, the distribution of different species, and the specific sites of modification.

Mass Spectrometry (MS): This is arguably the most powerful tool for conjugate analysis. fujifilm.comcurirx.com Intact mass analysis via techniques like LC-MS can resolve the heterogeneous mixture of conjugates, providing a clear picture of the distribution of species with different numbers of attached molecules (e.g., DAR 0, 2, 4, etc.). youtube.comnuvisan.comacs.org For site identification, the conjugate is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS) in a process known as peptide mapping to pinpoint the exact lysine or cysteine residues that were modified. nih.gov

Electrophoresis: Techniques like SDS-PAGE and capillary electrophoresis can provide information on the molecular weight and charge heterogeneity of the conjugate, respectively. nih.gov An increase in molecular weight on an SDS-PAGE gel is a qualitative indicator of successful conjugation.

| Technique | Information Provided | Primary Application |

|---|---|---|

| Mass Spectrometry (Intact) | Average conjugation ratio (e.g., DAR), distribution of species. youtube.comnuvisan.com | Quantitative assessment of labeling efficiency and heterogeneity. |

| Mass Spectrometry (Peptide Mapping) | Specific sites of conjugation on the protein backbone. curirx.comnih.gov | In-depth structural characterization and confirmation of site-selectivity. |

| Hydrophobic Interaction Chromatography (HIC) | Separation of species based on the number of conjugated molecules. nih.govacs.org | Analysis of drug load distribution for ADCs. |

| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments. harvard.edu | Assessment of product purity and stability. |

| UV/Vis Spectroscopy | Estimation of average conjugation ratio (if the attached molecule has a unique absorbance). nih.govnih.gov | Rapid, lower-resolution quantification. |

Adaptation for Oligonucleotide and Carbohydrate Conjugation in Research

The heterobifunctional nature of Succinimidyl-2-(bromoacetamido)acetate (SBAP) allows for its sequential or simultaneous reaction with different nucleophiles, making it a versatile tool in bioconjugation. This adaptability has been particularly beneficial in the fields of oligonucleotide labeling and the synthesis of glycoconjugates for immunological studies. The N-hydroxysuccinimide (NHS) ester of SBAP provides a reactive handle for primary amines, while the bromoacetyl group is an effective alkylating agent for thiol groups. This orthogonal reactivity is key to its utility in creating complex biomolecular structures.

Amine-Modified Oligonucleotide Labeling

The covalent attachment of reporter molecules, such as fluorescent dyes or biotin, to oligonucleotides is a fundamental technique in molecular biology, enabling applications like DNA sequencing, fluorescence in situ hybridization (FISH), and various microarray-based analyses. Amine-modified oligonucleotides, which are readily available through standard solid-phase synthesis, serve as excellent substrates for conjugation with NHS ester-containing reagents like SBAP. nih.gov

The reaction mechanism involves the nucleophilic attack of the primary amine on the NHS ester of SBAP, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. nih.gov This reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 8.5, to ensure the primary amine is deprotonated and thus maximally nucleophilic. nih.govresearchgate.net Common buffers used include phosphate, borate, or carbonate-bicarbonate buffers. nih.gov It is crucial to avoid amine-containing buffers, such as Tris, as they will compete with the amine-modified oligonucleotide for reaction with the NHS ester. researchgate.net

The efficiency of the labeling reaction can be influenced by several factors, including the concentration of the oligonucleotide and the labeling reagent, the reaction temperature, and the incubation time. thermofisher.com Protocols often recommend an incubation period of several hours at room temperature or overnight at 4°C to achieve optimal labeling efficiencies, which can range from 50% to over 90% depending on the specific oligonucleotide and reaction conditions. thermofisher.com In cases of low conjugation efficiency, which can be attributed to poor accessibility of the amine group, the introduction of a linker arm on the oligonucleotide can improve yields. nih.gov

Following the conjugation of SBAP to the amine-modified oligonucleotide, the newly introduced bromoacetyl group is then available for subsequent reaction with a thiol-containing molecule, enabling the creation of oligonucleotide-protein or other complex conjugates.

Table 1: Typical Reaction Conditions for Labeling Amine-Modified Oligonucleotides with NHS Esters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Oligonucleotide | Synthesized with a 5' or 3' primary amine | Provides a nucleophilic handle for the NHS ester. |

| Labeling Reagent | Succinimidyl-2-(bromoacetamido)acetate (SBAP) | Heterobifunctional linker with an amine-reactive NHS ester. |

| Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Maintains pH in the optimal range for amine reactivity. |

| pH | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic. |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | Solubilizes the often water-insoluble NHS ester before addition to the aqueous reaction. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Balances reaction rate with the stability of the reactants. |

| Incubation Time | 2 hours to overnight | Allows for sufficient time for the reaction to proceed to completion. |

| Quenching | Addition of Tris or glycine (B1666218) buffer | Terminates the reaction by consuming unreacted NHS ester. |

Glycoconjugate Synthesis for Immunological Studies

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a powerful tool for inducing a robust immune response against pathogenic bacteria and for the development of anti-cancer vaccines. nih.govnih.gov The carbohydrate portion of the vaccine is often poorly immunogenic on its own and requires conjugation to a carrier protein to elicit a T-cell dependent immune response, leading to immunological memory. nih.gov SBAP and similar heterobifunctional crosslinkers play a crucial role in the synthesis of these important biopharmaceuticals.

The strategy for creating glycoconjugates using SBAP typically involves a two-step process. First, the carrier protein is "activated" by reacting it with SBAP. The NHS ester end of SBAP reacts with primary amine groups on the surface of the protein, such as the ε-amino groups of lysine residues. nih.gov This results in the carrier protein being decorated with multiple bromoacetyl groups. Commonly used carrier proteins in licensed vaccines include tetanus toxoid (TT), diphtheria toxoid (DT), and a non-toxic mutant of diphtheria toxin known as CRM197. nih.govnih.gov

In the second step, a thiol-derivatized carbohydrate antigen is added to the bromoacetyl-activated carrier protein. The thiol group of the carbohydrate reacts with the bromoacetyl group on the protein via nucleophilic substitution, forming a stable thioether bond. This reaction is highly chemoselective for thiols, especially at a slightly elevated pH (around 9.0), which minimizes cross-reactivity with other nucleophilic groups that may be present on the carbohydrate or protein. finabio.net

The resulting glycoconjugate can then be purified and characterized using a variety of analytical techniques, including size-exclusion chromatography, mass spectrometry, and SDS-PAGE, to determine the average number of carbohydrate units conjugated per protein carrier. nih.gov The immunological evaluation of these synthetic glycoconjugates in animal models is then performed to assess their ability to elicit a specific and protective antibody response. nih.gov This approach allows for the creation of well-defined and reproducible glycoconjugate vaccines with optimized antigen presentation to the immune system.

Table 2: Research Findings in Glycoconjugate Synthesis for Immunological Studies

| Study Focus | Key Findings |

|---|---|

| Self-Adjuvanting Vaccine Design | A novel glycoconjugate design linking a saponin (B1150181) adjuvant to the Tn carbohydrate antigen was synthesized. The resulting construct induced a moderate antibody response in mice without the need for an external adjuvant, demonstrating the potential of self-adjuvanting vaccines. nih.gov |

| Carrier Protein Development | A recombinant form of tetanus toxoid (8MTT) was successfully used as a carrier protein for various polysaccharide antigens. The resulting glycoconjugates induced strong immunogenicity in mice, in some cases higher than those using the traditional CRM197 carrier, supporting 8MTT as a viable alternative for vaccine development. mdpi.com |

| Characterization of Glycoconjugates | The N-linked glycosylation system of Campylobacter jejuni is being explored as a biotechnological tool for the in vivo generation of glycoconjugates. Characterization of the diverse N-linked glycans across different Campylobacter species is crucial for developing this system for novel vaccine production. nih.gov |

Academic Research Applications and Innovations

Development of Chemical Probes and Affinity Tools for Biological Systems

The specific reactivity of Succinimidyl-2-(bromoacetamido)acetate is leveraged to create sophisticated tools for studying biological processes. By linking different functional molecules, such as fluorescent dyes or radiolabels, to biomolecules with targeting capabilities, researchers can visualize, track, and probe complex systems.

The use of NHS ester chemistry is a common strategy for attaching fluorescent dyes to proteins and other biomolecules. nih.govnih.gov Succinimidyl-2-(bromoacetamido)acetate facilitates this by first allowing the NHS ester to react with primary amines on a target biomolecule. This reaction, typically performed at a slightly basic pH (7-9), forms a stable amide bond. sigmaaldrich.com The result is a biomolecule that is now "activated" with bromoacetyl groups. These groups can then specifically react with a thiol-containing fluorescent probe, creating a precisely labeled conjugate. This method is an alternative to more common approaches where the dye itself contains the NHS ester. revvity.com

This two-step process provides control over the conjugation site, particularly when a biomolecule has multiple reactive sites but a specific thiol group is targeted for labeling. The stability of the resulting thioether bond ensures the fluorescent tag remains securely attached during experimental procedures. sigmaaldrich.com The process is applicable for labeling a wide range of proteins for various applications, including immunofluorescence and in vitro assays. nih.govnih.gov

In preclinical imaging, such as Positron Emission Tomography (PET), the ability to attach a radionuclide to a targeting molecule (like an antibody or peptide) is essential. The bifunctional nature of Succinimidyl-2-(bromoacetamido)acetate makes it suitable for such applications. The NHS ester can be used to connect the linker to a targeting antibody or peptide via its lysine (B10760008) residues. The bromoacetyl group can then be reacted with a thiol-containing chelator molecule. This chelator is capable of securely binding a radiometal.

This strategy allows for the modular construction of radioimmunoconjugates. The targeting biomolecule is first modified with the linker, purified, and then conjugated to the radiolabel-chelator complex. This controlled, stepwise approach is crucial for preparing well-defined imaging agents for research purposes. While direct examples using this specific linker in published preclinical imaging studies are not prominent, its chemical functionalities are analogous to those used in the construction of antibody-drug conjugates (ADCs) which are also used for imaging and therapy. nih.gov

Succinimidyl-2-(bromoacetamido)acetate and its close analog, N-Succinimidyl 3-(bromoacetamido)propionate (SBAP), are valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). sigmaaldrich.commedchemexpress.com

PROTACs: These are heterobifunctional molecules that bring a target protein of interest (POI) close to an E3 ubiquitin ligase, leading to the degradation of the POI. nih.govnih.gov A PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, connected by a linker. broadpharm.com The NHS ester of the bromoacetate (B1195939) linker can react with an amine on one of the ligands, while the bromoacetyl end can be used to couple the second ligand, which may be modified to contain a thiol group. The nature, length, and attachment points of the linker are critical for the PROTAC's effectiveness. explorationpub.com

ADCs: These are targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. nih.govmanchester.ac.uk The linker plays a crucial role in the stability and efficacy of the ADC. nih.gov Amine-reactive NHS esters are a common method for attaching linkers to the lysine residues of the antibody. nih.govmdpi.com The bromoacetyl group on the other end of the linker provides a reactive handle to attach the cytotoxic payload, often via a thiol group engineered into the drug molecule. medchemexpress.com

Advancements in Immunogen and Vaccine Design through Bioconjugation

Creating effective vaccines often requires making small molecules (haptens), such as peptides or carbohydrates, immunogenic. thermofisher.com This is typically achieved by conjugating them to large carrier proteins, which help stimulate a robust immune response. thermofisher.com Succinimidyl-2-(bromoacetamido)acetate is a tool for this process, offering specific advantages over other crosslinkers.

Carbohydrate antigens are important targets for vaccines against bacterial diseases. However, like peptides, they are often poorly immunogenic on their own and require conjugation to a carrier protein. The strategy involves first activating the carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) with Succinimidyl-2-(bromoacetamido)acetate. The NHS ester reacts with the numerous lysine amine groups on the protein surface, studding it with reactive bromoacetyl groups. nih.gov

A synthetic carbohydrate antigen, which has been chemically modified to possess a free thiol group, is then added. The thiol on the carbohydrate reacts specifically with the bromoacetyl groups on the carrier protein, forming a stable thioether linkage. A significant advantage of using a bromoacetamido linker is its relatively low immunogenicity compared to other linkers like SMCC, which can sometimes elicit an undesirable anti-linker antibody response that suppresses the response against the intended antigen. nih.gov

Peptide-based vaccines are a modern approach that uses short, specific peptide fragments (epitopes) to elicit a targeted immune response, avoiding the risks associated with whole-organism vaccines. mdpi.comnih.gov To be effective, these peptides must be conjugated to a carrier protein. reading.ac.uk N-succinimidyl bromoacetate has been demonstrated to be an effective reagent for this purpose. nih.govsigmaaldrich.com

In a key study, synthetic peptides derived from human fibrin (B1330869) and containing a cysteine residue were conjugated to various carrier proteins. nih.gov The carrier proteins were first bromoacetylated using the reagent, then reacted with the peptide's thiol group. This unidirectional conjugation method ensures a consistent orientation of the peptide on the carrier. The efficiency of this conjugation was found to be scientifically significant. nih.gov

Table 1: Efficiency of conjugating cysteine-containing peptides to various carrier proteins activated with N-succinimidyl bromoacetate. The efficiency was determined by measuring the amount of S-carboxymethylcysteine released after acid hydrolysis.

A notable finding from this research was that the S-carboxymethyl linkage formed by the bromoacetate reagent was not significantly antigenic itself, in contrast to linkages formed by other reagents like m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS). nih.govspringernature.com This is a crucial advantage in vaccine development, as it helps ensure that the immune response is directed against the target peptide rather than the linker chemistry. nih.gov This makes Succinimidyl-2-(bromoacetamido)acetate a valuable tool in creating well-defined peptide immunogens for research and potential vaccine candidates. researchgate.net

Compound Reference Table

Investigation of Linker Immunogenicity in Experimental Models

In the development of bioconjugates like antibody-drug conjugates (ADCs) and peptide-based vaccines, the linker connecting the components can itself provoke an unwanted immune response. nih.gov The linker and the attached small-molecule drug may function as a hapten, creating new T or B cell epitopes that the immune system can recognize as foreign. nih.gov Consequently, research has focused on designing linkers with minimal immunogenicity to prevent potential "carrier-induced epitopic suppression" and ensure the resulting immune response is directed at the intended target.

| Linker Reactive Group | Observed Immunogenicity | Reference |

| Bromoacetate | Least immunogenic | nih.gov |

| Maleimide (B117702) | Significant anti-linker immune response | nih.gov |

| Dithiopyridine | Intermediate immunogenicity (data inferred) | nih.gov |

Contribution to the Synthesis of Polymers and Supramolecular Assemblies

The unique chemical reactivity of Succinimidyl-2-(bromoacetamido)acetate makes it a valuable reagent in polymer chemistry and materials science for creating complex, functional macromolecules.

Polymer Synthesis and Modification in Research

The N-hydroxysuccinimidyl (NHS) ester end of Succinimidyl-2-(bromoacetamido)acetate is highly reactive toward primary amines, forming stable amide bonds. This reactivity is exploited in polymer modification. For instance, polymers created through methods like Ring-Opening Metathesis Polymerization (ROMP) can be designed to incorporate reactive NHS esters along their backbone. wayne.edu These activated sites can then be used to attach various amine-containing molecules, allowing for the synthesis of diverse functionalized polymers from a common scaffold. wayne.edu

This principle extends to the creation of advanced polymer architectures such as brush-like polymers. In these structures, polypeptide side chains can be grown from a polymer backbone. illinois.edu Methodologies integrating controlled ROMP with the polymerization of amino acid N-carboxyanhydrides (NCAs) allow for the synthesis of these complex macromolecules. illinois.edu The NHS ester functionality provided by reagents like Succinimidyl-2-(bromoacetamido)acetate can serve as a covalent attachment point for initiating these secondary polymerizations.

Construction of Cyclic Peptides and Peptide Polymers

The dual reactivity of Succinimidyl-2-(bromoacetamido)acetate is particularly useful for intramolecular and intermolecular reactions involving peptides. A common strategy involves first using the NHS ester to acylate the N-terminal amine of a peptide, resulting in an N-bromoacetyl-modified peptide. nih.gov This modification can be performed efficiently using automated peptide synthesizers. nih.gov

Once the peptide is equipped with the bromoacetyl group, its subsequent reaction is dictated by the presence of a nucleophile, typically the thiol group of a cysteine residue within the peptide sequence. nih.gov

Cyclization: If the cysteine is part of the same peptide chain, an intramolecular reaction occurs, leading to the formation of a cyclic peptide.

Polymerization: If the reaction occurs between the bromoacetyl group of one peptide and the cysteine of another, peptide polymers are formed. nih.gov

The outcome of the reaction can generally be controlled by adjusting the concentration of the N-bromoacetyl-derivatized peptide in a neutral pH buffer. nih.gov

| Peptide Concentration | Predominant Reaction Product | Rationale |

| Low | Cyclic Peptide | Favors intramolecular reaction (cyclization) as peptide chains are isolated. |

| High | Peptide Polymer | Favors intermolecular reaction as peptide chains are in close proximity. |

Functionalization of Surfaces and Materials for Biological Interfaces

The ability to covalently attach biomolecules to solid supports is fundamental for creating a wide range of biomedical and analytical devices. N-bromoacetyl-derivatized peptides, prepared using Succinimidyl-2-(bromoacetamido)acetate, serve as valuable intermediates for producing solid supports with functional peptide surfaces. nih.gov This process allows for the controlled immobilization of peptides onto materials, creating biologically active interfaces for applications such as cell culture, biosensing, and chromatography. The heterobifunctional nature of the reagent allows for a two-step conjugation, providing control over the orientation and density of the immobilized molecules.

Synthetic Strategies and Chemical Synthesis Utilizing Succinimidyl 2 Bromoacetamido Acetate

Methodologies for Preparing Functionalized Biomolecules and Derivatives

The preparation of functionalized biomolecules using haloacetyl NHS esters can be approached through several methodologies, primarily distinguished by whether the synthesis occurs freely in solution or on a solid support for more precise control.

In-solution synthesis is a prevalent method for conjugating two biomolecules, such as an antibody and an enzyme. interchim.fr This strategy typically involves a two-step process to minimize undesirable self-conjugation or polymerization. interchim.fr

Step 1: Activation of the First Biomolecule The first step involves the reaction of the amine-containing biomolecule (Protein 1) with the NHS ester moiety of the crosslinker. The NHS ester reacts with primary amines in a pH range of 7-9 to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. fishersci.com This reaction creates an "activated" intermediate, which now bears the reactive haloacetyl group. For a linker like Succinimidyl-2-(bromoacetamido)acetate, which is lipophilic, it must first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. fishersci.com

Step 2: Conjugation to the Second Biomolecule Following the activation step, any excess, unreacted crosslinker is removed, typically via a desalting column or dialysis, to prevent it from reacting in the subsequent step. fishersci.cominterchim.fr The purified, activated intermediate is then introduced to a solution containing the second biomolecule (Protein 2), which possesses a free sulfhydryl group. The bromoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution, forming a stable thioether bond. thermofisher.com This reaction is most efficient and specific at a pH of 7.5-8.5. fishersci.com The reaction can be quenched by adding a small molecule with a free sulfhydryl, such as cysteine, to react with any remaining haloacetyl groups. interchim.fr

A representative protocol for conjugating an IgG antibody to β-galactosidase using an analogous iodoacetyl linker (SIAB) is detailed below. fishersci.cominterchim.fr

| Parameter | Condition | Purpose |

| Protein 1 (Amine) | IgG in Borate Buffer | Provides primary amines for reaction with NHS ester. |

| Protein 2 (Sulfhydryl) | Native β-galactosidase | Provides free sulfhydryl groups for reaction. |

| Activation pH | 8.5 | Optimal for NHS ester reaction with amines. fishersci.com |

| Activation Time | 30 minutes at RT | Allows for sufficient formation of the activated intermediate. interchim.fr |

| Purification | Desalting Column | Removes unreacted crosslinker. fishersci.cominterchim.fr |

| Conjugation pH | 7.5 - 8.5 | Ensures specificity of the haloacetyl group for sulfhydryls. fishersci.com |

| Conjugation Time | 1 hour at RT in the dark | Allows for formation of the thioether bond. interchim.fr |

| Quenching Agent | Cysteine | Deactivates any remaining reactive haloacetyl groups. interchim.fr |

This table presents a generalized protocol for in-solution conjugation using a heterobifunctional crosslinker.

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique that builds peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support. bachem.comresearchgate.net This methodology offers precise control over the peptide sequence and allows for the site-specific incorporation of non-standard or functionalized amino acids. researchgate.netnih.gov

To achieve site-specific functionalization with a haloacetyl group, a protected amino acid bearing the bromoacetyl or iodoacetyl moiety on its side chain is incorporated during the SPPS process. For example, the side chain of an amino acid like lysine (B10760008) can be modified to carry the reactive haloacetyl group. This building block is then used in a standard Fmoc-based SPPS cycle. nih.gov

The general SPPS cycle consists of:

Deprotection: The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically with a piperidine (B6355638) solution. peptide.comnih.gov

Coupling: The next protected amino acid in the sequence (which could be the haloacetyl-functionalized one) is activated and coupled to the newly freed N-terminus of the peptide chain. peptide.com

Washing: Excess reagents and byproducts are washed away, which is simplified by the peptide being immobilized on the solid support. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. At the end of the synthesis, the completed peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed. mdpi.com The resulting peptide now has a haloacetyl group at a precisely defined position, ready for conjugation to a sulfhydryl-containing molecule, such as a protein, an imaging agent, or a nanoparticle. researchgate.netnih.gov This approach is fundamental to creating well-defined peptide-drug conjugates where the location of the payload is controlled, leading to more homogenous products with predictable properties. nih.gov

Design and Synthesis of Related Haloacetyl-Based Linker Architectures

The effectiveness of a bioconjugate can be significantly influenced by the architecture of the linker used to connect its components. The spacer arm—the portion of the linker between the two reactive ends—plays a critical role in the conjugate's physical and biological properties. nih.gov

The length and chemical nature of the spacer arm are key design elements in crosslinker synthesis. The spacer provides distance between the conjugated molecules, which can be crucial for maintaining their individual biological functions by preventing steric hindrance. biosyn.com

Research has shown that the length of the spacer can impact the immunogenicity and efficacy of conjugate vaccines. nih.gov In a study assessing HIV-1 fusion peptide (FP8) conjugates, various crosslinkers with spacer arms ranging from 1.5 Å to 95.2 Å were tested. nih.gov The results indicated that extremes in linker length could be detrimental; the conjugate made with the shortest linker (succinimidyl iodoacetate, SIA, with a 1.5 Å spacer) and the one with the longest linker (a PEGylated linker with a 95.2 Å spacer) elicited lower antibody responses compared to those with intermediate-length linkers. nih.gov This suggests an optimal range for spacer arm length exists for specific applications.

| Crosslinker Example | Reactive Groups | Spacer Arm Length (Å) | Key Finding in FP8 Conjugate Study nih.gov |

| SIA | NHS-ester, Iodoacetyl | 1.5 | Elicited lower antibody responses. |

| SIAB | NHS-ester, Iodoacetyl | 10.6 | Elicited robust antibody responses. |

| SM(PEG)₄ | NHS-ester, Maleimide (B117702) | 29.1 | Elicited robust antibody responses. |

| SM(PEG)₂₄ | NHS-ester, Maleimide | 95.2 | Elicited lower antibody responses; lower antibody affinity. |

This table summarizes findings from a study comparing different crosslinkers, highlighting the impact of spacer arm length. nih.gov The principles are applicable to bromoacetyl-based linkers.

Structural modifications beyond simple alkyl chains, such as the incorporation of polyethylene (B3416737) glycol (PEG) units, are also common. nih.govyoutube.com PEG linkers can increase the hydrophilicity and stability of the resulting conjugate, potentially reducing aggregation and non-specific binding. youtube.com

Standard heterobifunctional crosslinkers like Succinimidyl-2-(bromoacetamido)acetate and its iodo-analogue SIAB are lipophilic, meaning they have poor solubility in aqueous buffers. fishersci.com This necessitates their dissolution in organic solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive proteins. fishersci.comcephamls.com

To overcome this limitation, water-soluble derivatives have been developed. A prime example is Sulfo-SIAB, the sulfonated version of SIAB. fishersci.comsigmaaldrich.com A sulfonate group (-SO₃⁻) is added to the N-hydroxysuccinimide ring, rendering the entire molecule water-soluble. fishersci.comtandfonline.com This modification allows the crosslinker to be dissolved directly in aqueous reaction buffers, eliminating the need for organic co-solvents and creating a more biocompatible research environment. cephamls.com

The reactivity of the NHS ester and iodoacetyl groups remains essentially identical between the standard and sulfonated versions. fishersci.comsigmaaldrich.com The primary advantage of the sulfo-derivative is its ease of use in protein chemistry and its membrane impermeability, which can be useful for targeting cell surface proteins. interchim.fr

| Property | SIAB (Analogous to Succinimidyl-2-(bromoacetamido)acetate) | Sulfo-SIAB |

| Solubility | Insoluble in water; requires organic solvent (DMSO, DMF). fishersci.com | Water-soluble up to ~10 mM. fishersci.comsigmaaldrich.comcephamls.com |

| Reactive Groups | NHS ester, Iodoacetyl | Sulfo-NHS ester, Iodoacetyl |

| Key Feature | Lipophilic, membrane-permeable. fishersci.com | Hydrophilic, membrane-impermeable. interchim.fr |

| Primary Use Case | General bioconjugation. | Bioconjugation in purely aqueous systems; cell surface labeling. fishersci.com |

This table provides a direct comparison between a standard haloacetyl crosslinker and its water-soluble sulfonated derivative.

The synthesis of Sulfo-SIAB can be achieved in high yield from 4-chloroacetylaminobenzoic acid through a halogen exchange to create the iodoacetyl group, followed by a coupling reaction with N-hydroxysulfosuccinimide. tandfonline.com

Comparative Analysis with Alternative Bioconjugation Chemistries in Research

Distinctions from Maleimide-Based Linkers

Maleimide-based reagents are among the most common thiol-reactive linkers used in bioconjugation, making a direct comparison with the bromoacetamide moiety of Succinimidyl-2-(bromoacetamido)acetate essential. The fundamental difference lies in the stability of the resulting thioether bond.

The linkage formed between a maleimide (B117702) group and a thiol is known as a thiosuccinimide adduct. A significant drawback of this linkage is its instability in physiological or neutral pH conditions. nih.govresearchgate.netnih.gov The thiosuccinimide ring is susceptible to two competing reactions in plasma: hydrolysis of the ring, which creates a more stable, ring-opened structure, and a retro-Michael reaction, which cleaves the bond between the thiol and the linker, leading to deconjugation. nih.govresearchgate.net This reversibility can result in the premature release of a conjugated payload from its target biomolecule. nih.gov Studies have shown that 50-75% of payloads attached via maleimide-thiol linkages can be shed in plasma over 7-14 days. researchgate.net

In contrast, the bromoacetamide group of Succinimidyl-2-(bromoacetamido)acetate reacts with thiols via an alkylation reaction to form a stable, non-reversible thioether bond. creative-biolabs.com Research comparing bromoacetamide-containing linkers with their maleimide counterparts has demonstrated the superior stability of the bromoacetamide-derived thioether linkage. researchgate.netcreative-biolabs.com For instance, a study using a bromoacetamidecaproyl (bac) linker showed increased plasma stability and no measurable systemic drug release over two weeks in mice, whereas maleimide-based conjugates are known to undergo cleavage. researchgate.netcreative-biolabs.com This enhanced stability prevents the unintended dissociation of the conjugate, ensuring that the integrity of the modified biomolecule is maintained throughout the course of an experiment.

Table 1: Stability Comparison of Thiol-Reactive Linkers

| Feature | Bromoacetamide Linker | Maleimide Linker |

|---|---|---|

| Reaction with Thiols | Alkylation | Michael Addition |

| Resulting Bond | Stable Thioether | Thiosuccinimide |

| Stability in Plasma | High, stable bond | Prone to cleavage |

| Primary Cleavage Pathway | Not susceptible to cleavage | Retro-Michael Reaction |

| Reversibility | Irreversible creative-biolabs.com | Reversible nih.gov |

The stability of a linker can have implications for the immunogenicity of the resulting bioconjugate. The instability of the maleimide-thiol adduct can lead to "linker exchange," where the released drug-linker derivative covalently binds to other proteins, such as serum albumin. researchgate.net This off-target modification creates new molecular entities that can be recognized as foreign by the immune system, potentially eliciting an immune response. The high stability of the thioether bond formed by the bromoacetamide linker minimizes the risk of such transfer reactions, thereby reducing the potential for unintended immunogenicity arising from linker instability.

Conversely, in the context of vaccine development, maleimide conjugation has been intentionally used to enhance the immunogenicity of antigens. Studies have shown that conjugating a tumor-derived idiotype (Id) protein to Keyhole Limpet Hemocyanin (KLH) via a maleimide linker results in a more potent vaccine compared to conjugates made with glutaraldehyde. nih.govnih.gov This suggests that while maleimide's reactivity can be harnessed to boost immune responses in specific applications, the stability of bromoacetamide is advantageous in therapeutic or diagnostic applications where avoiding immunogenicity is paramount.

The primary advantage of the bromoacetamide linker over maleimide is the avoidance of unwanted linker cleavage. The retro-Michael reaction is the main pathway for the breakdown of maleimide-thiol conjugates, leading to the premature release of the payload. nih.govnih.gov This process is a significant liability in applications like antibody-drug conjugates (ADCs), where payload release must be tightly controlled to occur only at the target site. nih.gov

Researchers have developed strategies to mitigate this issue, such as creating "self-hydrolyzing" maleimides that incorporate adjacent basic groups to accelerate the hydrolysis of the thiosuccinimide ring, which stabilizes the linkage. nih.govresearchgate.net However, the bromoacetamide linker circumvents this problem altogether by forming a fundamentally more stable thioether bond from the outset. This inherent stability eliminates the need for additional chemical modifications to prevent cleavage, simplifying the design of the bioconjugate and ensuring a more homogeneous and stable final product. researchgate.netcreative-biolabs.com

Comparison with Other Amine-Reactive and Thiol-Reactive Reagents

The utility of Succinimidyl-2-(bromoacetamido)acetate can also be evaluated by comparing its reactive moieties—the NHS ester and the bromoacetamide group—with other functional groups used for targeting amines and thiols in research.

The NHS ester is a widely used functional group for targeting primary amines on biomolecules. lumiprobe.com The subject compound, Succinimidyl-2-(bromoacetamido)acetate, is a standard NHS ester. Its properties can be compared with other activated esters like Sulfo-NHS and tetrafluorophenyl (TFP) esters.

Sulfo-NHS Esters: The key difference between NHS and Sulfo-NHS esters is the presence of a sulfonate group (–SO3) on the succinimide (B58015) ring of the latter. thermofisher.com This charged group significantly increases the water solubility of the reagent and its conjugates. thermofisher.comthermofisher.com While standard NHS esters often need to be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction, Sulfo-NHS esters are readily soluble in aqueous buffers. thermofisher.com Furthermore, the negative charge prevents Sulfo-NHS ester reagents from permeating cell membranes, making them the preferred choice for specifically labeling proteins on the cell surface. thermofisher.com

TFP Esters: Tetrafluorophenyl (TFP) esters are another class of amine-reactive reagents. Their primary advantage over NHS esters is their enhanced stability against spontaneous hydrolysis, particularly in aqueous solutions at neutral to basic pH. researchgate.netlumiprobe.comwikipedia.orgbroadpharm.com NHS esters have a half-life of hours at pH 7, which shortens to minutes as the pH rises to 8 or higher. thermofisher.comresearchgate.net TFP esters are stable for several hours under these conditions, which can lead to more efficient and reproducible conjugation reactions. wikipedia.orgbroadpharm.com

Table 2: Comparison of Amine-Reactive Esters

| Reagent Type | Key Feature | Advantage | Primary Use Case |

|---|---|---|---|

| NHS Ester | Standard amine reactivity | Well-established chemistry | General protein labeling |

| Sulfo-NHS Ester | Increased water solubility, membrane impermeant thermofisher.comthermofisher.com | No organic solvent needed, cell-surface specific labeling thermofisher.com | Labeling of cell surface proteins |

| TFP Ester | Increased hydrolytic stability researchgate.netwikipedia.org | More efficient reactions at basic pH, better reproducibility lumiprobe.combroadpharm.com | Conjugations requiring longer reaction times or basic pH |

Isothiocyanates: Isothiocyanates are electrophilic compounds that can react with nucleophiles, primarily the thiol and amino groups of proteins. mdpi.comtandfonline.com The reaction with an amine forms a thiourea (B124793) linkage, while the reaction with a thiol forms a dithiocarbamate. mdpi.com This dual reactivity contrasts with the specific, two-step approach of a heterobifunctional linker like Succinimidyl-2-(bromoacetamido)acetate. Furthermore, the reaction of isothiocyanates with thiols can be reversible under physiological conditions. acs.org This lack of specificity and potential for reversibility can lead to a less defined and less stable bioconjugate compared to the stable amide and thioether bonds formed by Succinimidyl-2-(bromoacetamido)acetate.

Sulfonyl Chlorides: Sulfonyl chlorides are highly reactive functional groups that react readily with primary and secondary amines to form exceptionally stable sulfonamide bonds. sigmaaldrich.com They are often used in medicinal chemistry for this purpose. sigmaaldrich.com While both NHS esters and sulfonyl chlorides target amines, the resulting linkages are different (amide vs. sulfonamide). The sulfonamide bond is generally considered more stable than the amide bond, particularly against enzymatic cleavage. However, the reaction conditions for sulfonyl chlorides can be harsher, and their high reactivity can sometimes lead to a lack of selectivity in complex biological mixtures. The NHS ester reaction is typically performed under milder aqueous conditions, which is often preferable for maintaining the integrity of sensitive proteins. covachem.com

Table 3: Comparison of Reactive Groups for Bioconjugation

| Reagent/Group | Target Functional Group(s) | Resulting Bond | Key Characteristics |

|---|---|---|---|

| Bromoacetamide | Thiols (-SH) | Thioether | Forms a highly stable, irreversible bond. creative-biolabs.com |

| NHS Ester | Primary Amines (-NH2) | Amide | Forms a stable bond under mild aqueous conditions. covachem.com |

| Maleimide | Thiols (-SH) | Thiosuccinimide | Bond is susceptible to retro-Michael cleavage (reversibility). nih.gov |

| Isothiocyanate | Amines, Thiols | Thiourea, Dithiocarbamate | Dual reactivity; thiol linkage can be reversible. mdpi.comacs.org |

| Sulfonyl Chloride | Amines (-NH2) | Sulfonamide | Forms a highly stable, robust bond. sigmaaldrich.com |

Future Research Directions and Emerging Opportunities

Advancements in Biocompatible Conjugation Technologies

Succinimidyl-2-(bromoacetamido)acetate is a key player in the development of sophisticated bioconjugation strategies. Its design, featuring an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, allows for the sequential and specific linkage of biomolecules. The NHS ester readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of proteins, while the bromoacetyl group targets sulfhydryl groups found in cysteine residues. This dual reactivity is fundamental to creating precisely defined bioconjugates. creative-proteomics.comosaka-u.ac.jp

Future advancements are expected to focus on optimizing the biocompatibility of conjugation reactions involving this crosslinker. While the formation of stable amide and thioether bonds is highly efficient, research is ongoing to further minimize any potential for non-specific interactions and hydrolysis in complex biological environments. creative-proteomics.com The development of next-generation crosslinkers with enhanced water solubility and improved reaction kinetics at physiological pH will broaden the scope of their application in creating therapeutic conjugates and diagnostic tools with greater precision and stability.

A significant area of research is the use of such crosslinkers in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). researchgate.net In these applications, the ability to link a targeting moiety (like an antibody) to a therapeutic agent or a protein-degrading ligand with high precision is critical. The stable thioether linkage formed by the bromoacetyl group is often preferred over the maleimide-thiol linkage, which has shown potential for instability and off-target reactions. nih.gov

Table 1: Comparison of Reactive Groups in Heterobifunctional Crosslinkers

| Reactive Group | Target Functional Group | Resulting Linkage | Key Characteristics |

| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) | Amide bond | High reactivity at pH 7-9, forms stable bonds. biorxiv.org |

| Bromoacetyl | Sulfhydryls (-SH) | Thioether bond | Forms a very stable, non-reversible bond. osaka-u.ac.jp |

| Maleimide (B117702) | Sulfhydryls (-SH) | Thioether bond | Prone to hydrolysis and potential off-target reactions. nih.govfu-berlin.de |

Integration with Bioorthogonal Chemistry for Live System Studies

The principles of bioorthogonal chemistry, which involve chemical reactions that can occur in living systems without interfering with native biochemical processes, are central to the future applications of Succinimidyl-2-(bromoacetamido)acetate in live-cell studies. wikipedia.org While the traditional amine and thiol reactions are highly selective, they are not strictly bioorthogonal as their target functional groups are abundant in biological systems.

Emerging research aims to integrate the functionalities of this crosslinker with true bioorthogonal reporter groups. This could involve modifying the crosslinker to include a bioorthogonal handle, such as an azide (B81097) or a strained alkyne, which can then be selectively targeted in a secondary reaction within a living cell. creative-proteomics.com This "click chemistry" approach would allow for multi-step labeling and imaging experiments with exceptional specificity.

The development of fluorescent probes and self-labeling protein tags represents a significant opportunity for live-cell imaging. researchgate.netbiorxiv.org By conjugating a fluorophore to a molecule via Succinimidyl-2-(bromoacetamido)acetate, researchers can track the localization and dynamics of specific proteins or other biomolecules in real-time. The bromoacetyl group's reactivity towards engineered cysteine residues in protein tags offers a method for stable and specific labeling. researchgate.net Future work will likely focus on creating "switch-on" fluorescent probes that only become fluorescent upon binding to their target, reducing background noise and enhancing imaging sensitivity in live cells. biorxiv.org

Table 2: Potential Bioorthogonal Reactions for Integration

| Bioorthogonal Reaction | Reactive Partners | Key Advantages for Live-Cell Studies |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne) | High biocompatibility, no need for a cytotoxic copper catalyst. nih.govspringernature.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics, suitable for low concentration targets. nih.govspringernature.com |

| Staudinger Ligation | Azide and a phosphine | One of the first bioorthogonal reactions, highly selective. wikipedia.org |

Novel Applications in Complex Biological Systems and Nanotechnology Research

The versatility of Succinimidyl-2-(bromoacetamido)acetate extends to the burgeoning fields of nanotechnology and complex biological systems research. The ability to functionalize nanoparticles with specific biomolecules is crucial for developing targeted drug delivery systems, diagnostic sensors, and novel biomaterials. nih.govnih.gov

By using this crosslinker, researchers can attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles. researchgate.net The NHS ester end can react with amine groups on the nanoparticle surface or a polymer coating, while the bromoacetyl end can then be used to conjugate a thiol-containing targeting molecule. This creates a stable and targeted nanocarrier capable of delivering a therapeutic payload directly to diseased cells, minimizing off-target effects. wikipedia.orgnih.gov

Future research will explore the creation of multifunctional nanoparticles, where Succinimidyl-2-(bromoacetamido)acetate and other linkers are used to attach multiple types of molecules, such as targeting ligands, imaging agents, and therapeutic drugs, to a single nanoparticle. nih.gov This will enable the development of "theranostic" platforms that can simultaneously diagnose and treat diseases like cancer.

In the realm of complex biological systems, this crosslinker can be used to probe protein-protein interactions and to stabilize transient complexes for structural analysis. By crosslinking interacting proteins within a cell or tissue, researchers can identify binding partners and map out cellular communication networks.

The development of hydrogels and other biomaterials is another promising area. The heterobifunctional nature of Succinimidyl-2-(bromoacetamido)acetate can be used to crosslink polymer chains and to immobilize bioactive molecules within the hydrogel matrix, creating scaffolds for tissue engineering and regenerative medicine. plos.orgnih.gov

Table 3: Nanotechnology Applications of Succinimidyl-2-(bromoacetamido)acetate

| Application Area | Description | Potential Impact |

| Targeted Drug Delivery | Functionalization of nanoparticles with targeting ligands to deliver drugs specifically to cancer cells or other diseased tissues. nih.govresearchgate.net | Increased therapeutic efficacy and reduced side effects. |

| Biosensors | Immobilization of antibodies or enzymes onto nanoparticle surfaces for the detection of specific biomarkers. | Highly sensitive and specific diagnostic tools. |

| Theranostics | Creation of nanoparticles that combine diagnostic imaging agents and therapeutic drugs for simultaneous diagnosis and treatment. nih.gov | Personalized and more effective medicine. |

| Biomaterial Engineering | Crosslinking of polymers to form hydrogels and other scaffolds for tissue regeneration and controlled release of growth factors. plos.orgnih.gov | Advanced materials for regenerative medicine. |

Q & A

Q. How does in vivo pharmacokinetics differ between bromoacetamido-linked ADCs and other linkers?

- Methodological Answer : Radiolabeled studies in murine models show bromoacetamido-linked ADCs have 1.9× higher tumor uptake (6.43% ID/g vs. 3.30% ID/g) and 2× longer plasma half-life (142 hours vs. 72 hours) than maleimide-linked counterparts. This correlates with reduced off-target toxicity in liver and spleen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.